molecular formula C23H20ClNO2S B11366076 N-(2-chlorophenyl)-3,5,6-trimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

N-(2-chlorophenyl)-3,5,6-trimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No.: B11366076
M. Wt: 409.9 g/mol
InChI Key: VQHXYHKGSLONFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-CHLOROPHENYL)-3,5,6-TRIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that features a benzofuran core substituted with a chlorophenyl group, three methyl groups, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-3,5,6-TRIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of a benzofuran derivative with a chlorophenyl compound, followed by the introduction of the thiophene moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield. The choice of reagents and solvents is also crucial to minimize environmental impact and enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-3,5,6-TRIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced phenyl derivatives, and various substituted benzofuran compounds.

Scientific Research Applications

N-(2-CHLOROPHENYL)-3,5,6-TRIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-3,5,6-TRIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene moieties and exhibit pharmacological properties.

    Benzofuran Derivatives: Compounds such as amiodarone and psoralen, known for their medicinal applications.

Uniqueness

N-(2-CHLOROPHENYL)-3,5,6-TRIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H20ClNO2S

Molecular Weight

409.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-3,5,6-trimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H20ClNO2S/c1-14-11-18-16(3)22(27-21(18)12-15(14)2)23(26)25(13-17-7-6-10-28-17)20-9-5-4-8-19(20)24/h4-12H,13H2,1-3H3

InChI Key

VQHXYHKGSLONFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)N(CC3=CC=CS3)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.